Cas no 1803743-86-3 (1-(2-Bromo-4-ethylphenyl)-2-chloropropan-1-one)

1-(2-Bromo-4-ethylphenyl)-2-chloropropan-1-one 化学的及び物理的性質
名前と識別子
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- 1-(2-Bromo-4-ethylphenyl)-2-chloropropan-1-one
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- インチ: 1S/C11H12BrClO/c1-3-8-4-5-9(10(12)6-8)11(14)7(2)13/h4-7H,3H2,1-2H3
- InChIKey: OALCPCBOUKHQCJ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C=CC=1C(C(C)Cl)=O)CC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 208
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 17.1
1-(2-Bromo-4-ethylphenyl)-2-chloropropan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013022664-1g |
1-(2-Bromo-4-ethylphenyl)-2-chloropropan-1-one |
1803743-86-3 | 97% | 1g |
1,519.80 USD | 2021-06-24 | |
Alichem | A013022664-500mg |
1-(2-Bromo-4-ethylphenyl)-2-chloropropan-1-one |
1803743-86-3 | 97% | 500mg |
847.60 USD | 2021-06-24 | |
Alichem | A013022664-250mg |
1-(2-Bromo-4-ethylphenyl)-2-chloropropan-1-one |
1803743-86-3 | 97% | 250mg |
480.00 USD | 2021-06-24 |
1-(2-Bromo-4-ethylphenyl)-2-chloropropan-1-one 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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1-(2-Bromo-4-ethylphenyl)-2-chloropropan-1-oneに関する追加情報
Introduction to 1-(2-Bromo-4-ethylphenyl)-2-chloropropan-1-one (CAS No. 1803743-86-3)
1-(2-Bromo-4-ethylphenyl)-2-chloropropan-1-one (CAS No. 1803743-86-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural framework, exhibits promising properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both bromo and chloro substituents on an aromatic ring coupled with an aliphatic ketone moiety imparts distinct reactivity, enabling its utility in diverse chemical transformations.
The molecular structure of 1-(2-Bromo-4-ethylphenyl)-2-chloropropan-1-one consists of a phenyl ring substituted at the 2-position with a bromine atom and at the 4-position with an ethyl group, while the 2-position of the propanone chain is chlorinated. This specific arrangement contributes to its versatility as a building block in organic synthesis. The compound’s ability to participate in nucleophilic substitution reactions, cross-coupling reactions, and other functional group interconversions makes it particularly useful in the development of novel therapeutic agents.
In recent years, there has been a growing interest in exploring the pharmacological potential of 1-(2-Bromo-4-ethylphenyl)-2-chloropropan-1-one and its derivatives. Research studies have highlighted its role as a key intermediate in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, derivatives of this compound have been investigated for their inhibitory effects on kinases and other enzymes implicated in cancer progression. The bromo and chloro substituents serve as handles for further functionalization, allowing chemists to tailor the molecule’s properties for specific biological activities.
One notable area of research involves the use of 1-(2-Bromo-4-ethylphenyl)-2-chloropropan-1-one in the development of antiviral agents. The structural features of this compound facilitate the introduction of modifications that enhance binding affinity to viral targets. Preliminary studies have demonstrated that certain analogs exhibit inhibitory activity against viral proteases, which are crucial for viral replication. This finding underscores the importance of this compound as a scaffold for antiviral drug discovery.
The compound’s reactivity also makes it a valuable tool in synthetic chemistry for constructing complex molecular architectures. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce additional functional groups at strategic positions within the molecule. These modifications can fine-tune pharmacokinetic properties, such as solubility and metabolic stability, which are critical factors in drug development.
Advances in computational chemistry have further enhanced the utility of 1-(2-Bromo-4-ethylphenyl)-2-chloropropan-1-one by enabling rapid virtual screening and optimization of derivatives. Molecular modeling studies have identified promising candidates with improved binding affinities and reduced toxicity profiles. Such computational approaches complement traditional experimental methods, accelerating the discovery process and reducing time-to-market for new therapeutics.
The synthesis of 1-(2-Bromo-4-ethylphenyl)-2-chloropropan-1-one itself presents an interesting challenge due to its multiple reactive sites. Efficient synthetic routes have been developed that leverage modern techniques such as catalytic hydrogenation and regioselective halogenation. These methods ensure high yields and purity, which are essential for downstream applications in pharmaceutical research.
In conclusion, 1-(2-Bromo-4-ethylphenyl)-2-chloropropan-1-one (CAS No. 1803743-86-3) represents a significant advancement in medicinal chemistry as a versatile intermediate for drug discovery. Its unique structural features and reactivity profile enable the synthesis of diverse bioactive molecules with potential therapeutic applications across multiple disease areas. As research continues to uncover new possibilities for this compound, its importance in pharmaceutical innovation is expected to grow further.
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